Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Description
Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is a synthetic organic compound characterized by a piperazinyl core modified with a 3-oxo group, a 2-bromoacetyl substituent, and a decyl ester moiety. Its molecular formula is C₁₈H₃₀BrN₂O₄, with a molecular weight of 434.35 g/mol (calculated from structural analogs in and ). The decyl ester (C₁₀H₂₁) enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility.
This compound is cataloged as a research chemical, primarily used in pharmaceutical development and biochemical assays. It is structurally related to protease inhibitors and kinase-targeting molecules due to the piperazine scaffold, which is common in drug design . Available evidence indicates its role as an intermediate in synthesizing bioactive molecules, though specific therapeutic applications remain under investigation .
Properties
IUPAC Name |
decyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BrN2O4/c1-2-3-4-5-6-7-8-9-12-25-17(23)13-15-18(24)20-10-11-21(15)16(22)14-19/h15H,2-14H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWIMINMWGKQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC1C(=O)NCCN1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The compound can be conceptualized as a derivative of piperazine bearing a 2-bromoacetyl substituent and an esterified acetic acid moiety with a decyl group. The general synthetic strategy involves:
- Preparation of the 2-bromoacetyl intermediate.
- Nucleophilic substitution of the piperazine nitrogen with the bromoacetyl group.
- Introduction of the decyl ester functionality.
- Purification and isolation of the final compound.
Preparation of 2-Bromoacetyl Piperazine Intermediate
The key intermediate, a 2-bromoacetyl-substituted piperazine, is prepared by acylation of piperazine derivatives with 2-bromoacetyl bromide. This reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere to prevent moisture interference.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Acylation | Piperazine + 2-bromoacetyl bromide, triethylamine, 0 °C to room temp, anhydrous DCM or THF | Triethylamine acts as base to scavenge HBr formed |
| Reaction time | 1–24 hours | Monitored by TLC for completion |
| Workup | Filtration to remove triethylamine hydrobromide, evaporation under reduced pressure | Intermediate used without further purification |
This method is supported by procedures for similar compounds where 2-bromoacetyl bromide is added dropwise to a solution of the amine and triethylamine, with stirring at low temperature to room temperature, yielding bromoacetamides in good yields (42–75%).
Nucleophilic Substitution with Piperazine Derivatives
The 2-bromoacetyl intermediate undergoes nucleophilic substitution with the piperazine nitrogen to form the substituted piperazinyl acetyl compound. This step is typically performed in anhydrous solvents such as tetrahydrofuran or dimethylformamide (DMF).
| Parameter | Details |
|---|---|
| Solvent | Anhydrous THF, DMF, or diethyl ether |
| Temperature | Room temperature, sometimes with overnight stirring |
| Base | Triethylamine or stronger base to capture HBr formed |
| Molar ratio | Equimolar amounts of bromoacetyl derivative and piperazine |
| Workup | Filtration of precipitated triethylamine hydrobromide, evaporation of solvent |
This condensation releases hydrobromic acid, which is neutralized by triethylamine to form a hydrobromide salt that can be isolated and purified.
Reduction and Further Functional Group Transformations
In related compounds, reduction steps are employed to convert keto groups to hydroxy groups or to modify the piperazine ring substituents. For example, sodium borohydride reduction in methanol at low temperatures is used to reduce ketones adjacent to piperazine rings.
Purification and Characterization
The final product is purified by recrystallization from suitable solvents such as methanol, ethyl acetate, or mixtures thereof. The hydrobromide or hydrochloride salts are often crystallized to improve purity and stability.
- Filtration to remove insoluble salts.
- Extraction with organic solvents like ethyl acetate or methylene chloride.
- Drying over anhydrous magnesium sulfate.
- Recrystallization from methanol, water, or mixed solvents.
- Vacuum drying at controlled temperatures (e.g., 80 °C under reduced pressure).
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Bromination of acetyl precursor | Bromine or brominating agents in chloroform or THF | Formation of 2-bromoacetyl intermediate |
| 2 | Acylation of piperazine | 2-bromoacetyl bromide, triethylamine, anhydrous solvent, 0 °C to RT | Formation of 2-bromoacetyl piperazine intermediate |
| 3 | Nucleophilic substitution | Piperazine derivative, base, anhydrous solvent | Substituted piperazinyl acetyl compound |
| 4 | Esterification with decanol | Acid catalyst or coupling agent, anhydrous conditions | Formation of decyl ester moiety |
| 5 | Reduction (if applicable) | Sodium borohydride in methanol, 0 °C | Reduction of keto groups to hydroxy groups |
| 6 | Purification | Filtration, extraction, drying, recrystallization | Pure decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate |
Research Findings and Considerations
- The bromination step to form the 2-bromoacetyl intermediate is critical and must be controlled to avoid overbromination or side reactions.
- Use of anhydrous and inert conditions is essential throughout to prevent hydrolysis of sensitive intermediates.
- Triethylamine or stronger bases serve dual roles as acid scavengers and to facilitate salt formation, aiding purification.
- The choice of solvent affects reaction rates and yields; tetrahydrofuran and dimethylformamide are commonly preferred.
- Reduction steps with sodium borohydride require temperature control to prevent side reactions.
- The final compound’s purity and identity are confirmed by melting point, elemental analysis, infrared, ultraviolet, and nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Hydrochloric Acid or Sodium Hydroxide: Used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Decyl alcohol and 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl] acetic acid.
Scientific Research Applications
Proteomics Research
Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is employed as a reagent for labeling proteins . Its electrophilic bromoacetyl group facilitates the formation of covalent bonds with nucleophilic sites on proteins, allowing researchers to study protein interactions and modifications. This application is particularly valuable in identifying post-translational modifications and protein dynamics in various biological systems.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological molecules. Studies suggest that it may exhibit activity against certain targets involved in disease processes. Its unique structure allows it to modify protein functions, which can be harnessed for drug development.
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of more complex organic molecules. Its versatility as a building block makes it valuable for creating derivatives with specific biological activities.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
- Study on Protein Labeling : A research team utilized this compound to label specific proteins in cancer cells, demonstrating its effectiveness in tracking protein interactions in real-time.
- Therapeutic Potential : Another study investigated its effects on mutant forms of protein targets associated with various diseases, revealing promising results for future drug development.
Mechanism of Action
The mechanism of action of Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves its interaction with nucleophilic sites on proteins or other biological molecules. The bromoacetyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amines or thiols. This interaction can modify the function of the target molecule, making it useful in various biochemical assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate with structurally analogous compounds, highlighting key differences in ester groups, substituents, and physicochemical properties:
Key Comparative Insights:
The decyl analog balances these properties for research applications . Shorter or polar esters (e.g., methoxyethyl) improve aqueous solubility, making BI17612 suitable for in vitro assays .
Substituent Effects: The bromoacetyl group in Decyl and Dodecyl analogs enables covalent binding to nucleophilic residues (e.g., cysteine), a mechanism exploited in inhibitor design . Replacement with a difluorobenzoyl group () shifts reactivity toward non-covalent interactions, useful in targeting hydrophobic enzyme pockets .
Biological Relevance: The piperazine scaffold is prevalent in CNS drugs and antibiotics. Bromoacetyl derivatives may target enzymes like HMG-CoA reductase or proteasomes, as suggested by lanosterol-related mechanisms in .
Biological Activity
Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry and proteomics research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
| Property | Details |
|---|---|
| IUPAC Name | Decyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate |
| CAS Number | 1219219-07-4 |
| Molecular Weight | 419.35 g/mol |
| InChI Key | CGWIMINMWGKQQT-UHFFFAOYSA-N |
The structure combines a decyl ester with a bromoacetyl piperazine moiety, which is crucial for its biological interactions.
This compound exhibits its biological activity primarily through the following mechanisms:
- Electrophilic Reactivity : The bromoacetyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or other biological molecules. This interaction can lead to modifications in protein function, which is useful in various biochemical assays .
- Substitution Reactions : The compound can undergo substitution reactions with nucleophiles such as amines or thiols, generating various derivatives that may possess distinct biological activities.
Biological Activity and Research Findings
Research has highlighted several aspects of the biological activity of this compound:
Proteomics Applications
The compound is utilized in proteomics as a reagent for labeling and identifying proteins. Its ability to modify proteins through covalent bonding makes it a valuable tool in studying protein interactions and functions .
Case Studies
- Antimicrobial Testing : A study synthesized various piperazine derivatives and tested their antimicrobial activity. Although this compound was not directly tested, the results suggested that compounds with similar structures could inhibit bacterial growth effectively .
- Inhibitory Effects on Enzymes : Research on related compounds has shown that they can act as inhibitors of enzymes such as aspartate transcarbamoylase, highlighting the potential for this compound to exhibit similar inhibitory effects against specific targets in metabolic pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Bromoacetyl Bromide | Acylating agent | Reactivity with nucleophiles |
| Chloroacetyl Chloride | Acylating agent | Used in organic synthesis |
| Coumarin Derivatives | Antimicrobial agents | Potent against various bacteria |
This compound stands out due to its specific structural features that enhance its reactivity and potential biological applications.
Q & A
Q. Key Considerations :
- Purity of intermediates is critical; column chromatography or recrystallization is recommended.
- Bromoacetyl reactions require inert atmospheres to avoid hydrolysis.
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Peaks for the decyl chain (δ 0.8–1.5 ppm), bromoacetyl carbonyl (δ 170–175 ppm), and piperazinyl protons (δ 3.0–4.5 ppm) are critical. provides reference NMR data for structurally related bromoacetyl esters .
- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹), amide C=O (~1660 cm⁻¹), and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~463.3 g/mol) .
Advanced: How does the bromoacetyl group influence reactivity in nucleophilic substitution reactions?
Answer:
The bromoacetyl moiety acts as an electrophilic "warhead," enabling:
- Alkylation : Reacts with thiols (e.g., cysteine residues) or amines, forming covalent adducts. Kinetic studies (e.g., pseudo-first-order rate constants) are used to quantify reactivity .
- Instability in Aqueous Media : Hydrolysis to 2-hydroxyacetyl derivatives occurs at pH > 7.0, requiring stability assessments via HPLC under physiological conditions .
Q. Experimental Design :
- Compare reaction rates with control compounds (e.g., chloroacetyl analogs).
- Use LC-MS to track degradation products in buffer solutions .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Docking Simulations : Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., proteases), leveraging the bromoacetyl group’s affinity for nucleophilic active sites .
- MD Simulations : Assess binding stability over 100-ns trajectories; parameters like RMSD and binding free energy (MM-PBSA) validate target engagement .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilicity (e.g., Fukui indices) of the bromoacetyl carbon .
Advanced: How do structural modifications (e.g., decyl chain length) affect bioactivity?
Answer:
- Chain Length vs. Permeability : Longer chains (e.g., decyl vs. octyl) enhance lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility. Compare via parallel artificial membrane permeability assays (PAMPA) .
- Biological Activity : Shorter chains may reduce cytotoxicity but limit target affinity. Structure-activity relationship (SAR) studies require synthesizing homologs (e.g., dodecyl analogs) and testing antimicrobial or enzyme-inhibition potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
